molecular formula C17H16O4 B184117 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 6336-07-8

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B184117
CAS RN: 6336-07-8
M. Wt: 284.31 g/mol
InChI Key: QGQFMHPTRWAWNG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits. It has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism Of Action

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. It has also been shown to inhibit the activity of enzymes involved in cancer cell growth and promote apoptosis, or programmed cell death.

Biochemical And Physiological Effects

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been shown to reduce cholesterol levels and improve blood flow, which may improve cardiovascular health. Additionally, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells and promote apoptosis.

Advantages And Limitations For Lab Experiments

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from natural sources. However, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. One area of interest is the potential use of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one as a therapeutic agent for cancer and other diseases. Another area of interest is the development of novel delivery methods to improve its bioavailability and efficacy. Further research is also needed to investigate the safety and efficacy of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one in humans.
Conclusion:
In conclusion, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a flavanone found in citrus fruits that has been studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. While 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, it also has limitations in terms of its solubility and stability. Future research is needed to investigate the potential therapeutic applications of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one and to develop novel delivery methods to improve its bioavailability and efficacy.

Synthesis Methods

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 4-methoxyphenol with 2,3-dihydro-4H-chromen-4-one in the presence of a catalyst. Extraction from natural sources involves the isolation of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one from citrus fruits, such as oranges and grapefruits.

Scientific Research Applications

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been studied for its potential to improve cardiovascular health by reducing cholesterol levels and improving blood flow.

properties

CAS RN

6336-07-8

Product Name

6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

6-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-9,17H,10H2,1-2H3

InChI Key

QGQFMHPTRWAWNG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC

Other CAS RN

6336-07-8

Origin of Product

United States

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